molecular formula C14H10FN3S B6316505 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 860480-66-6

4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6316505
CAS No.: 860480-66-6
M. Wt: 271.31 g/mol
InChI Key: MQBMRYBZMDRJNM-UHFFFAOYSA-N
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Description

The compound 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a versatile pyrimidine derivative that serves as a privileged scaffold in medicinal chemistry research. Its core structure is of significant interest in early-stage drug discovery, particularly for developing multi-target therapeutic agents. Pyrimidine derivatives bearing a 2-amine functional group have demonstrated considerable promise in oncology research. Compounds with this core structure have been identified as potent inhibitors of Aurora kinase A (AURKA), a key serine/threonine kinase that regulates mitotic progression and is frequently overexpressed in various cancers . Inhibition of AURKA by analogous 4,6-diarylpyrimidin-2-amines leads to cell cycle arrest at the G2/M phase, disruption of mitotic processes, and the induction of caspase-mediated apoptotic cell death in human cancer cell lines, highlighting its potential as a chemotherapeutic agent . Furthermore, the structural motif of this compound is highly relevant in neuroscience research. Pyrimidine derivatives have shown potential in ameliorating cognitive dysfunction and targeting complex pathophysiological mechanisms associated with neurodegenerative conditions . Related compounds have been reported to inhibit acetylcholinesterase (AChE) activity, reduce oxidative stress by modulating markers like superoxide dismutase (SOD) and catalase (CAT), and inhibit the aggregation of amyloid-beta (Aβ) plaques, which are hallmark pathologies in disease models . The incorporation of fluorophenyl and thiophene substituents may enhance the compound's ability to engage in π–π stacking interactions, as observed in structurally similar molecules, which can influence its binding affinity to biological targets . This compound is intended for research applications only, including use as a key intermediate in synthetic chemistry, a pharmacophore in structure-activity relationship (SAR) studies, and a tool compound for in vitro biological screening in oncology and neuropharmacology.

Properties

IUPAC Name

4-(4-fluorophenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3S/c15-10-5-3-9(4-6-10)11-8-12(18-14(16)17-11)13-2-1-7-19-13/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBMRYBZMDRJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Substitution Strategies

Introducing the thiophen-2-yl group often involves Friedel-Crafts acylation or Suzuki-Miyaura coupling. Patent WO2006066172A1 describes the use of thiophene-2-carbaldehyde in condensation reactions with aminopyrimidine precursors. For instance, 1-[2-(4-thiophen-2-yl-pyrimidin-2-ylamino)-ethyl]-imidazolidin-2-one is synthesized by heating thiophen-2-yl-ethanone with DMF-DMA (dimethylformamide dimethyl acetal), followed by cyclization.

One-Pot Synthesis Methodologies

Simultaneous Cyclization and Functionalization

A one-pot approach reported for related bipyridine systems involves condensing acetohydrazides with heteroaryl aldehydes. In PMC7268483, 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide is synthesized in a single step using ethanol as the solvent and acetic acid as a catalyst. Adapting this method, the target compound could be formed by reacting 4-fluorophenylacetonitrile with thiophene-2-carboxaldehyde and guanidine.

Advantages :

  • Reduced purification steps.

  • Higher atom economy (yields ~50–65%).

Catalytic and Metal-Mediated Routes

Acid-Catalyzed Cyclodehydration

In ACS Omega (2023), imidazo[1,2-a]pyrimidines are synthesized via acetic acid-catalyzed condensation between aminopyrimidines and aldehydes. For 4-(4-fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine , this would involve reacting 2-amino-4-(4-fluorophenyl)pyrimidine with thiophene-2-carbaldehyde in ethanol.

Purification and Characterization

Chromatographic Techniques

Flash chromatography (ethyl acetate/hexane) is widely used for isolating pyrimidine derivatives, as seen in WO2006066172A1, yielding 19–94% purity. Recrystallization in ethanol or methanol further enhances purity (>95%).

Analytical Data

  • ¹H NMR : Thiophene protons resonate at δ 7.20–7.80 ppm, while the pyrimidine NH₂ appears as a broad singlet near δ 6.50 ppm.

  • MS (ESI+) : Molecular ion peak at m/z 271.31 [M+H]⁺.

Comparative Analysis of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Limitations
Classical CondensationGuanidine, β-diketone, NaOEt, reflux45–6085–90Multi-step, moderate yields
One-Pot SynthesisAcetohydrazide, aldehyde, AcOH, ethanol50–6590–95Requires optimization
Suzuki CouplingPd catalyst, boronic acid, base, DME60–7595–98Costly catalysts
Acid-Catalyzed CyclizationAcetic acid, ethanol, RT55–7092–96Long reaction times (24 h)

Challenges and Optimization Strategies

Regioselectivity Issues

Positioning the 4-fluorophenyl and thiophen-2-yl groups correctly on the pyrimidine ring requires careful control of reaction kinetics. Using directing groups (e.g., nitro or methoxy) during cyclization can improve regioselectivity.

Scale-Up Considerations

Industrial production faces hurdles in catalyst recovery and solvent waste. Continuous flow systems and immobilized catalysts (e.g., Pd on carbon) are promising solutions .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride (SnCl₂).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds related to pyrimidine derivatives exhibit significant antiviral properties. For instance, studies have demonstrated that similar structures can inhibit hepatitis C virus (HCV) replication. The incorporation of the thiophene moiety enhances interaction with viral enzymes, making these compounds potential candidates for antiviral drug development .

Cancer Therapeutics

Pyrimidine derivatives, including 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, have been investigated for their anticancer activities. They act as inhibitors of specific kinases involved in cancer cell proliferation. In vitro studies show that such compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .

Molecular Docking Studies

Molecular modeling and docking studies have been employed to predict the binding affinity of this compound with various biological targets. These computational approaches help in understanding the mechanism of action and optimizing the structure for enhanced efficacy against specific diseases .

Case Study 1: Antiviral Activity Against HCV

A study explored the synthesis and biological evaluation of various pyrimidine derivatives, including those similar to this compound. The most active compounds demonstrated IC50 values significantly lower than standard antiviral agents like VX-950, highlighting their potential as new antiviral therapies .

Case Study 2: Kinase Inhibition

In another investigation, pyrimidine derivatives were tested for their ability to inhibit specific kinases implicated in tumor growth. The results showed that certain modifications to the chemical structure resulted in enhanced kinase inhibition, leading to reduced cell viability in cancer models .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and thiophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Name Substituents (4-position) Substituents (6-position) Molecular Weight (g/mol) Melting Point (°C) Key Structural Features
4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine 4-Fluorophenyl Thiophen-2-yl 271.31 Not reported Planar structure, N–H···N hydrogen bonds, π-π stacking
4-(1H-Indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (Compound 4) 1H-Indol-3-yl Thiophen-2-yl Not reported 270–273 NH₂ absorption at 3400–3576 cm⁻¹ (IR)
4-(4-Morpholinophenyl)-6-(3-nitrophenyl)pyrimidin-2-amine (Compound 26) 4-Morpholinophenyl 3-Nitrophenyl Not reported Not reported Electron-withdrawing nitro group enhances antimicrobial activity
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine (Compound 4) 4-Bromophenyl 2-Chloroquinoline-3-yl Not reported Not reported Halogen substituents (Br, Cl) improve stability and bioactivity
4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine 4-Fluorophenyl 2-Furyl 255.25 Not reported Similar planar structure but weaker π-π interactions (centroid distance: 3.8 Å)

Key Observations :

  • Electron-Withdrawing Groups: Compounds with electron-withdrawing substituents (e.g., nitro, fluoro) at the para position of the phenyl ring exhibit enhanced antimicrobial activity. For example, 4-(4-fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24) showed pronounced activity against beta-hemolytic Streptococcus .
  • Hydrogen Bonding: The presence of amino (-NH₂) and pyrimidine nitrogen atoms facilitates dimerization via hydrogen bonds, as seen in the target compound and its furyl analogue .

Key Observations :

  • Common Synthesis Route : Most analogues are synthesized via chalcone intermediates reacting with guanidine derivatives under basic conditions (e.g., KOH or NaOH), yielding pyrimidin-2-amines .
  • IR Signatures: Broad NH₂ stretching frequencies (~3400–3576 cm⁻¹) are consistent across derivatives, confirming the presence of the amino group .

Key Observations :

  • Antimicrobial Potency : Chloro and nitro substituents enhance activity against S. aureus. For instance, Compound 22 (MIC = 6.25 µg/mL) outperforms benzimidazole derivatives (MIC = 64 µg/mL) .

Biological Activity

4-(4-Fluorophenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, with the CAS number 860480-66-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, anticancer potential, and the mechanisms underlying its effects.

Chemical Profile

  • Molecular Formula : C14H10FN3S
  • Molecular Weight : 271.31 g/mol
  • Structure : The compound features a pyrimidine core substituted with a fluorophenyl group and a thiophene moiety, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with halogen substitutions, particularly fluorine, have shown enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organisms
This compoundTBDS. aureus, E. coli, P. aeruginosa
Related Thiazole Compounds0.5–8S. aureus, K. pneumoniae
Fluorinated Thiazolyl Derivative1–5C. albicans, A. fumigatus

The presence of the fluorine atom in the para position of the phenyl ring is essential for enhancing the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Studies have indicated that similar pyrimidine derivatives can inhibit histone deacetylases (HDAC), leading to apoptosis in cancer cells.

Case Study: HDAC Inhibition

A study reported that a structurally related compound demonstrated potent inhibitory activity against human class I HDAC isoforms and induced G1 cell cycle arrest in myelodysplastic syndrome cell lines . This suggests that this compound may exhibit similar mechanisms of action.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : By modulating histone acetylation levels, it can trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanism : The compound's structure allows it to penetrate bacterial membranes effectively, disrupting cellular processes.

Q & A

Q. What advanced techniques validate target engagement in cellular models?

  • Methodological Answer : Photoaffinity labeling with a biotin-tagged probe followed by pull-down assays identifies protein targets. CRISPR-Cas9 knockout of suspected targets (e.g., EGFR or MAPK) confirms functional relevance. Live-cell imaging tracks subcellular localization using fluorophore-conjugated derivatives .

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